molecular formula C11H13ClO3 B033902 Methyl 4-(p-chlorophenoxy)butyrate CAS No. 209052-80-2

Methyl 4-(p-chlorophenoxy)butyrate

Cat. No.: B033902
CAS No.: 209052-80-2
M. Wt: 228.67 g/mol
InChI Key: NKQYQRFVXNXTBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(p-chlorophenoxy)butyrate can be synthesized through the esterification of 4-(p-chlorophenoxy)butyric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(p-chlorophenoxy)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(p-chlorophenoxy)butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(p-chlorophenoxy)butyrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(p-fluorophenoxy)butyrate
  • Methyl 4-(p-bromophenoxy)butyrate
  • Methyl 4-(p-iodophenoxy)butyrate

Uniqueness

Methyl 4-(p-chlorophenoxy)butyrate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 4-(4-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQYQRFVXNXTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338266
Record name Methyl 4-(p-chlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209052-80-2
Record name Methyl 4-(p-chlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromobutyrate (1.5 g, 8.29 mmol), 4-chlorophenol (1.17 g, 9.11 mmol), potassium carbonate (2.86 g, 20.7 mmol), and anhydrous N,N-dimethylformamide (5 mL) was added to a 25 mL RBF with a magnetic stirring bar. The mixture was allowed to stir at room temperature for 16 hours. Progress of the reaction was monitored by analytical HPLC with UV detection (Rt=6.5 min). The mixture was added to stirring ice/water (150 mL) and extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with saturated aqueous NaCl (2×30 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography using a gradient elution of 0-100% ethyl acetate in hexanes to afford the title compound as a clear oil (1.45 g, 76% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
76%

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